molecular formula C13H16N2O2 B151163 (2-Butyl-benzoimidazol-1-yl)-acetic acid CAS No. 138992-92-4

(2-Butyl-benzoimidazol-1-yl)-acetic acid

Cat. No.: B151163
CAS No.: 138992-92-4
M. Wt: 232.28 g/mol
InChI Key: KTWJTCCDVNQGKN-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Acetic Acid Derivatives as Privileged Structures

Benzimidazole and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus exhibiting a wide range of pharmacological activities. The fusion of a benzene (B151609) ring and an imidazole (B134444) ring creates a stable, aromatic bicyclic system that can be readily functionalized at various positions, allowing for the fine-tuning of its biological properties.

The addition of an acetic acid moiety at the N-1 position of the benzimidazole ring, creating benzimidazole-1-acetic acid derivatives, has been a particularly fruitful strategy in the development of novel bioactive compounds. This substituent can enhance the molecule's solubility and provides a crucial carboxylic acid group that can participate in hydrogen bonding and other interactions with biological macromolecules.

Rationale for Investigating (2-Butyl-benzoimidazol-1-yl)-acetic Acid and Related Analogues

The specific investigation of this compound is driven by a systematic approach to structure-activity relationship (SAR) studies within the benzimidazole class. The rationale for exploring this particular analogue stems from the desire to understand how substitutions at the C-2 and N-1 positions of the benzimidazole core influence its biological profile.

The 2-butyl group is a moderately sized, lipophilic alkyl chain. Its introduction at the C-2 position can significantly impact the molecule's interaction with target proteins. This lipophilicity can enhance membrane permeability and hydrophobic interactions within a binding pocket. Research on other 2-substituted benzimidazoles has shown that the nature of this substituent is a critical determinant of activity and selectivity. For instance, studies on various 2-substituted benzimidazole derivatives have demonstrated potent anticancer and anti-inflammatory activities, with the size and nature of the C-2 substituent playing a key role.

The N-1-acetic acid moiety is known to be important for the biological activity of many benzimidazole derivatives. It can act as a key pharmacophoric element, interacting with specific residues in enzyme active sites or receptors. For example, in the context of anti-inflammatory agents, the acidic group can mimic the carboxylic acid of arachidonic acid, allowing it to interact with the active site of cyclooxygenase (COX) enzymes.

The combination of a 2-butyl group and a 1-acetic acid substituent in this compound therefore represents a deliberate design to explore the interplay between lipophilicity at C-2 and the acidic functionality at N-1, with the aim of discovering novel compounds with potentially enhanced or novel biological activities.

While specific biological data for this compound is not extensively published, the activity of related compounds provides a strong basis for its investigation. The following tables present data for representative 2-substituted and N-1-acetic acid substituted benzimidazole derivatives, illustrating the potential activities of this class of compounds.

Table 1: Anticancer Activity of Selected 2-Substituted Benzimidazole Derivatives

CompoundSubstitution at C-2Cancer Cell LineIC50 (µg/mL)Reference
2-[(4-oxothiazolidin-2-ylidene) methyl]benzimidazole(4-oxothiazolidin-2-ylidene) methylHEPG2 (Liver)<10 nih.gov
2-[(4-fluorobenzylidene) cyanomethyl]benzimidazole(4-fluorobenzylidene) cyanomethylMCF7 (Breast)<10 nih.gov
2-[(cycloalkylidene) cyanomethyl]benzimidazole(cycloalkylidene) cyanomethylHCT 116 (Colon)<10 nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzimidazole-1-acetic Acid Derivatives

CompoundSubstitution at C-2ActivityResultReference
2-((p-Chlorostyryl)-1H-benzimidazol-1-yl)acetic acidp-ChlorostyrylAnalgesic (Acetic acid induced writhing)Equipotent to Indomethacin at 50 mg/kg rjpbcs.com
2-((p-Chlorostyryl)-1H-benzimidazol-1-yl)acetic acidp-ChlorostyrylIn-vitro Anti-inflammatory (Protein denaturation inhibition)IC50 = 142.17 µM rjpbcs.com
2-(Substituted)-1H-benzimidazol-1-yl)acetic acid derivativesVarious substituentsIn-vitro COX-2 InhibitionIC50 values ranging from 0.13 to 0.27 µM for the most active compounds ekb.eg

Current Research Landscape and Emerging Trends in Benzimidazole Chemistry

The field of benzimidazole chemistry is dynamic and continually evolving. Current research is focused on several key areas:

Development of Targeted Therapies: A major trend is the design of benzimidazole derivatives that target specific enzymes or receptors implicated in disease. This includes the development of kinase inhibitors for cancer therapy, selective enzyme inhibitors for inflammatory diseases, and agents that target microbial-specific pathways. nih.gov

Green Chemistry Approaches: There is a growing emphasis on the development of environmentally friendly and efficient synthetic methods for benzimidazole derivatives. This includes the use of microwave-assisted synthesis, solid-phase synthesis, and the use of greener catalysts and solvents.

Computational and In Silico Methods: The use of computational tools, such as molecular docking and virtual screening, is becoming increasingly integral to the design and discovery of new benzimidazole-based therapeutic agents. These methods allow for the rational design of molecules with improved binding affinity and selectivity for their biological targets.

Exploration of New Biological Activities: Researchers continue to explore the vast chemical space of benzimidazole derivatives to uncover novel biological activities. This includes investigating their potential as antiviral, antiparasitic, and neuroprotective agents.

The investigation of this compound and its analogues fits well within this research landscape. By systematically exploring the structure-activity relationships of this class of compounds, researchers aim to contribute to the development of new and effective therapeutic agents for a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWJTCCDVNQGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378258
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138992-92-4
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Biological Target Interactions

Modulatory Effects on Enzyme Activity

Derivatives of (2-Butyl-benzoimidazol-1-yl)-acetic acid have been investigated for their ability to modulate the activity of several key enzymes involved in metabolic and signaling pathways.

Cyclooxygenase (COX) Enzymes: While direct inhibitory studies on this compound are not extensively documented, the benzimidazole (B57391) moiety is a core structure in various compounds with anti-inflammatory properties. cbijournal.comsrrjournals.com The structural features of some benzimidazole derivatives, particularly the presence of a carboxylic acid group, are common in nonsteroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.govnih.gov Highly selective COX-2 inhibitors have been developed from acetic acid analogues, suggesting that compounds like this compound could potentially exhibit similar activity. nih.govresearchgate.net

Topoisomerase II: Benzimidazole derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription. nih.gov However, the inhibitory activity is often associated with more complex benzimidazole conjugates rather than simple 2-alkyl substituted derivatives.

Protein Kinase CK1δ: The benzimidazole core is a key feature of several potent inhibitors of Protein Kinase CK1δ, a serine-threonine kinase involved in numerous cellular processes. mdpi.comnih.gov Structure-activity relationship (SAR) studies of 2-amidobenzimidazole derivatives have shown that hydrophobic groups on the benzimidazole ring can enhance interaction with the kinase. mdpi.com For instance, a 5-tert-butyl substituted derivative demonstrated higher potency compared to the unsubstituted compound, suggesting that the butyl group in this compound could contribute to favorable interactions within the kinase's binding pocket. mdpi.com

Diacylglycerol Acyltransferase-1 (DGAT-1): The benzimidazole class of compounds, particularly those bearing an acid moiety, has been a foundation for the development of potent DGAT-1 inhibitors. nih.govacs.org DGAT-1 is a key enzyme in triglyceride synthesis. nih.gov SAR studies on related benzimidazole derivatives have shown that small substitutions on the benzimidazole ring, such as hydrogen or fluorine, generally afford the best potency. nih.gov A novel series of furfurylamine-containing benzimidazole carboxamides also showed potent DGAT inhibitory effects, with one compound exhibiting an IC50 of 4.4 µM. nih.gov

α-Glucosidase: Various benzimidazole derivatives have been explored for their α-glucosidase inhibitory activity, which is a therapeutic target for managing type 2 diabetes. While specific data for this compound is not available, the broader class of compounds shows promise in this area.

Benzimidazole derivatives are known to be ATP-competitive inhibitors of protein kinases like CK1δ and CK2. mdpi.comnih.gov This suggests that the benzimidazole scaffold can effectively occupy the ATP-binding pocket of these enzymes, preventing the binding of the natural substrate and thereby inhibiting enzyme activity. Molecular docking studies on various benzimidazole analogs have further elucidated their binding modes within the active sites of different enzymes, often highlighting interactions with key amino acid residues in the nucleotide-binding domain. researchgate.netresearchgate.net

Ligand-Receptor Binding and Signal Transduction Modulation

The benzimidazole acetic acid scaffold is also implicated in the modulation of various cell surface receptors, influencing downstream signal transduction pathways.

Benzimidazole derivatives have been shown to interact with G-protein coupled receptors. For example, certain 2-alkyl substituted benzimidazoles have been identified as selective ligands for the Angiotensin II AT2 receptor.

NMDA Receptors: Several 5-substituted benzimidazole derivatives have been identified as potent and selective antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netnih.gov These compounds have been shown to bind to the amino-terminal domain (ATD) of the GluN2B subunit, an allosteric site that can negatively modulate NMDA receptor activity. nih.gov This interaction is a potential mechanism for neuroprotection against glutamate-induced excitotoxicity. nih.gov

P2X3 Receptors: The benzimidazole scaffold has been utilized in the development of antagonists for the P2X3 receptor, an ATP-gated ion channel involved in pain signaling. nih.govgist.ac.krnih.gov Benzimidazole-4,7-dione-based derivatives have been optimized to yield potent P2X3 receptor antagonists with IC50 values in the nanomolar range and good selectivity over the P2X2/3 receptor. nih.govgist.ac.kr

CRTh2 Receptors: A novel chemotype of selective CRTh2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonists is based on the 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid scaffold. nih.gov CRTh2 is a G-protein coupled receptor for prostaglandin (B15479496) D2 and is involved in allergic inflammation. nih.gov The acetic acid moiety in these compounds is a key structural feature for their antagonist activity. Acetic acid derivatives of 7-azaindole (B17877) have also been identified as potent and selective CRTh2 antagonists. nih.gov

Macromolecular Interactions: DNA and Protein Binding

The planar benzimidazole ring system allows for various interactions with macromolecules like DNA and proteins.

DNA Binding: Benzimidazole compounds can interact with DNA through different modes, including intercalation between base pairs and binding to the minor groove, particularly in AT-rich regions. nih.govniscpr.res.innih.gov The specific binding mode is often dependent on the number and conformation of the benzimidazole rings and their substituents. nih.gov Some benzimidazole derivatives act as DNA minor groove binders, which can lead to the induction of apoptosis and inhibition of DNA synthesis in cancer cells. researchgate.net Metal complexes of benzimidazole Schiff base ligands have also been shown to be strong DNA binders. rsc.orgnih.gov

Protein Binding: Besides the specific enzyme and receptor interactions mentioned above, benzimidazole derivatives can also bind to other proteins. Some substituted benzimidazoles act as covalent inhibitors, forming disulfide bonds with their target proteins. nih.gov The benzimidazole structure's ability to form stable complexes with transition metal ions also contributes to its diverse protein binding capabilities. researchgate.netresearchgate.net Molecular docking studies have shown that benzimidazole analogs can exhibit strong binding affinity to various protein receptors and enzymes. researchsquare.com

Interactive Data Tables

Table 1: Enzyme Inhibitory Activity of Benzimidazole Derivatives

Compound Class Target Enzyme IC50 Reference
2-Amidobenzimidazole Protein Kinase CK1δ 0.0986 µM - 4.21 µM mdpi.com

Table 2: Receptor Antagonist Activity of Benzimidazole Derivatives

Compound Class Target Receptor Potency (IC50/pIC50) Reference
5-Substituted Benzimidazole NMDA (NR2B) pIC50 > 7 nih.gov
Benzimidazole-4,7-dione P2X3 375 nM nih.govgist.ac.kr

Protein-Ligand Complex Formation (e.g., Tubulin binding)

Similarly, no studies were identified that investigated the interaction of "this compound" with tubulin or its effect on tubulin polymerization. Although certain benzimidazole derivatives are known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, this is not a general property of all compounds containing a benzimidazole core. The specific chemical features of "this compound" would determine its potential to form a stable complex with tubulin, and such data is currently unavailable.

Computational and in Silico Approaches to Investigate 2 Butyl Benzoimidazol 1 Yl Acetic Acid

Molecular Docking Studies for Target Affinity and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. This method is widely used to screen virtual libraries and understand structure-activity relationships.

While specific docking studies focusing exclusively on (2-Butyl-benzoimidazol-1-yl)-acetic acid against a wide array of targets are not extensively detailed in the available literature, the broader class of benzimidazole (B57391) derivatives has been widely investigated. These studies reveal common interaction patterns and binding energies with several key protein targets.

Cyclooxygenase-2 (COX-2): Benzimidazole derivatives are frequently studied as COX-2 inhibitors for their anti-inflammatory potential. plantarchives.orgekb.eg Docking studies typically show these compounds binding within the hydrophobic channel of the COX-2 active site. rsc.orgrsc.org Key interactions often involve hydrogen bonds with residues like Arg120 and Tyr355, and hydrophobic interactions with the surrounding pocket. rsc.orgnih.gov For example, certain benzimidazole-thiazole hybrids have shown significant docking scores with the COX-2 enzyme, suggesting promising interactions. rsc.orgrsc.org

Topoisomerase II (Topo II): As an anticancer target, Topo II is another enzyme frequently modeled with benzimidazole scaffolds. ijpsjournal.comresearchgate.net These compounds are often predicted to bind to the ATP-binding site, interfering with the enzyme's function in DNA replication. ijpsjournal.comresearchgate.net Docking simulations for various benzimidazole derivatives have demonstrated significant binding affinities toward human topoisomerase II. ijpsjournal.comsemanticscholar.orgingentaconnect.com

NMDA Receptor: N-methyl-D-aspartate (NMDA) receptors are a target for neurological conditions, and benzimidazole derivatives have been explored for their potential activity. In silico studies suggest that these compounds can act as targets of NMDA receptors, indicating potential for anticonvulsant activity. ijpsr.com

Imidazoline (B1206853) Receptors: Molecular docking has been used to investigate the interaction of benzimidazole derivatives with imidazoline receptors, which are targets for antihypertensive and antihyperglycemic agents. nih.govnih.govdovepress.com Studies on some derivatives have shown a high affinity for various imidazoline receptor carriers. nih.govnih.govdovepress.com

Tubulin: Benzimidazole compounds, such as albendazole, are well-known for their tubulin polymerization inhibition activity. semanticscholar.org Docking studies consistently place these derivatives in the colchicine-binding site of β-tubulin. bohrium.comacs.orgtandfonline.com The interactions are stabilized by hydrogen bonds and hydrophobic contacts, disrupting microtubule dynamics. bohrium.comacs.org Molecular dynamics simulations have been used to confirm the stability of benzimidazole ligands within the colchicine (B1669291) binding site. semanticscholar.org

Cathepsin K: This enzyme is a target for osteoporosis treatment. While specific data for the title compound is limited, related heterocyclic structures have been docked with cathepsins to identify potential inhibitors. mdpi.com

Table 1: Predicted Protein-Ligand Interactions for Benzimidazole Scaffolds

Protein TargetTypical Binding SiteKey Interacting Residues (General for Benzimidazole Class)Predicted Binding Affinity Range (kcal/mol) for various derivatives
COX-2Hydrophobic channelArg120, Tyr355, Val523-8.5 to -9.2
Topo IIATP-binding siteAsn46, Val71-6.4 to -9.8
NMDA ReceptorGlutamate binding siteData not widely available for specific residuesHigh minimal energy values reported
Imidazoline ReceptorsLigand binding domainData not widely available for specific residuesHigh tropics reported
TubulinColchicine-binding siteCys241, Leu248, Ala316, Val318-7.0 to -8.5
Cathepsin KActive site cleftGly66, Cys25, Gln19, Asp158Data not widely available for specific derivatives

Note: The binding affinity values and key residues are representative of various benzimidazole derivatives as reported in the literature and may not directly reflect the performance of this compound.

While some benzimidazole derivatives are known to interact with DNA, specific DNA-ligand docking simulation studies for this compound are not prominently featured in the reviewed literature. However, related compounds, such as Hoechst 33258, which contains a benzimidazole moiety, are well-known minor groove binders of AT-rich DNA sequences. nih.gov Such studies provide a framework for how the benzimidazole core might interact with DNA, suggesting that conjugation of this scaffold could enhance sequence-specific recognition. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

MD simulations offer a dynamic view of molecular systems, allowing for the assessment of the stability of ligand-receptor complexes and the influence of the environment over time.

For the broader class of benzimidazole derivatives, MD simulations have been employed to validate docking poses and analyze the stability of the ligand-protein complex. rsc.orgsemanticscholar.orgbohrium.comresearchgate.net These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) of the protein backbone and ligand position. A stable complex is typically indicated by low and converging RMSD values. semanticscholar.orgresearchgate.net For instance, MD simulations performed on benzimidazole derivatives complexed with β-tubulin and COX-2 have confirmed the stability of the docked conformations, supporting the docking predictions. rsc.orgsemanticscholar.org

The solvent environment, particularly water, plays a critical role in molecular interactions. While specific MD studies detailing solvent effects on this compound were not found, general computational studies on related heterocyclic compounds show that solvents with higher polarity can stabilize the molecules by lowering orbital energy and affecting charge distribution. mdpi.com MD simulations inherently account for the dynamic effects of solvent molecules, providing a more realistic model of the physiological environment compared to in-vacuo docking calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule, providing insights into its reactivity and stability. dergipark.org.trelectrochemsci.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. electrochemsci.orgirjweb.com The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov

For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across the entire molecule. dergipark.org.trelectrochemsci.org The substitution pattern on the benzimidazole ring can significantly affect the HOMO-LUMO gap and, consequently, the molecule's electronic properties. dergipark.org.tr

Table 2: Representative Quantum Chemical Properties for Benzimidazole Scaffolds

ParameterSymbolSignificanceTypical Calculated Value Range for Benzimidazole Derivatives (eV)
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability-6.0 to -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability-1.5 to -2.5
HOMO-LUMO Energy GapΔEChemical reactivity and stability~4.0 to 5.0
Chemical HardnessηResistance to change in electron configuration~2.0 to 2.5
ElectronegativityχPower to attract electrons~3.8 to 4.3

Note: These values are representative for the general benzimidazole class based on DFT calculations and may vary for the specific title compound.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict the molecular properties of benzimidazole derivatives due to its accuracy and computational efficiency. nih.govresearchgate.net For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), can elucidate its optimized molecular geometry, electronic distribution, and reactivity. nih.govresearchgate.netmdpi.com

Key molecular properties derived from DFT analysis include:

Optimized Geometry: DFT calculations determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state. This includes bond lengths, bond angles, and dihedral angles, which are fundamental for understanding its interaction with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other molecules, including receptor binding sites. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole (B134444) ring, indicating these as potential sites for hydrogen bonding. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated by DFT for Benzimidazole Derivatives.
DescriptorSignificanceTypical Predicted Value Range for Benzimidazoles
HOMO EnergyElectron-donating ability-5.0 to -7.0 eV
LUMO EnergyElectron-accepting ability-1.0 to -3.0 eV
HOMO-LUMO Gap (ΔE)Chemical stability and reactivity3.0 to 5.0 eV
Dipole MomentMolecular polarity and intermolecular interactions2.0 to 8.0 Debye

Vibrational Spectroscopy Prediction and Analysis

Computational methods, particularly DFT, are highly effective for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov For a structurally similar compound, 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid, detailed vibrational analysis has been performed using the B3LYP/6-311++G(d,p) level of theory. mdpi.comresearchgate.net This approach can be directly applied to this compound to achieve a comprehensive understanding of its vibrational modes.

The process involves:

Geometry Optimization: The molecule's geometry is first optimized to its ground state.

Frequency Calculation: The harmonic vibrational frequencies are then calculated at the optimized geometry. These theoretical frequencies often require scaling to correct for anharmonicity and limitations of the computational method, bringing them into better agreement with experimental data. scispace.com

Potential Energy Distribution (PED) Analysis: PED analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. mdpi.comnih.gov

For this compound, characteristic vibrations would include:

O-H Stretching: A broad band, typically in the 3400-3600 cm⁻¹ region, corresponding to the carboxylic acid hydroxyl group. mdpi.com

C-H Stretching: Vibrations from the butyl chain and aromatic rings, usually observed between 2900 and 3100 cm⁻¹. mdpi.com

C=O Stretching: A strong, characteristic absorption band for the carbonyl group of the carboxylic acid, predicted around 1700 cm⁻¹. mdpi.com

C=N and C=C Stretching: Vibrations associated with the benzimidazole ring system, typically found in the 1400-1600 cm⁻¹ range.

Ring Breathing Modes: Collective vibrations of the benzimidazole ring at lower frequencies. researchgate.net

This theoretical analysis provides a reliable basis for interpreting experimental FT-IR and FT-Raman spectra, confirming the molecular structure and identifying key functional groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eajournals.org These models are invaluable for predicting the activity of new compounds and guiding the synthesis of more potent analogues. kulturkaufhaus.de

2D and 3D QSAR Methodologies

QSAR models for benzimidazole derivatives have been developed to predict various biological activities, including anticancer and antibacterial effects. researchgate.netnih.gov These models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use molecular descriptors derived from the two-dimensional representation of the molecule. researchgate.net Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices that describe molecular shape and branching. nih.govjprdi.vn Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. jprdi.vn A 2D-QSAR model for this compound and its analogues would relate these descriptors to a measured biological activity (e.g., IC₅₀) to identify key structural features influencing potency. researchgate.net

3D-QSAR: These models consider the three-dimensional structure and conformational flexibility of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. Molecules are aligned in 3D space, and steric and electrostatic fields are calculated around them. The 3D-QSAR model then correlates variations in these fields with changes in biological activity, providing a 3D map that highlights regions where modifications are likely to enhance or diminish activity.

Ligand-Based and Structure-Based QSAR Methodologies

QSAR methodologies can also be classified based on the information used to build the model.

Ligand-Based QSAR: This is the most common approach, used when the 3D structure of the biological target is unknown. The model is developed based solely on a set of ligand molecules with known activities. biointerfaceresearch.com The fundamental assumption is that compounds with similar structures exhibit similar activities. The 2D and 3D QSAR methods described above are typically ligand-based.

Structure-Based QSAR: This approach is employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR. It incorporates information about the ligand-protein interactions, such as docking scores or interaction energies, as descriptors in the QSAR model. This method provides a more direct link between the molecular structure and its interaction with the target, potentially leading to more accurate and mechanistically interpretable models.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel compounds with the potential to be biologically active. nih.govresearchgate.net

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific biological target. pharmacophorejournal.com

The strategy involves:

Pharmacophore Model Generation: A model is generated from a set of active molecules, identifying the common chemical features and their spatial relationships that are critical for activity. pharmacophorejournal.com

Virtual Screening: The resulting pharmacophore model is then used as a 3D query to search large chemical databases. nih.gov The search identifies molecules in the database that fit the pharmacophore's spatial and chemical constraints. nih.gov

Hit Identification and Optimization: The compounds identified through virtual screening ("hits") are considered potential leads. These hits can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. researchgate.net

For this compound, a pharmacophore model could be developed based on it and other active benzimidazole analogues. This model would likely include a hydrophobic feature for the butyl group, an aromatic ring feature for the benzimidazole core, and a hydrogen bond acceptor/donor feature for the acetic acid moiety. nih.gov

Ligand Lipophilic Efficiency (LLE) Assessments for Optimization

Ligand Lipophilic Efficiency (LLE), also referred to as Ligand-Lipophilicity Efficiency (LiPE), is a critical metric used in drug discovery to assess the quality of compounds and guide lead optimization. wikipedia.orgresearchgate.net It relates a compound's potency to its lipophilicity, helping to ensure that increases in potency are not achieved at the expense of desirable drug-like properties. core.ac.uk

LLE is calculated using the formula: LLE = pIC₅₀ (or pEC₅₀) - logP (or logD) wikipedia.org

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the partition coefficient, a measure of lipophilicity.

High lipophilicity (high logP) can lead to poor solubility, high metabolic clearance, and non-specific toxicity. nih.gov The goal of lead optimization is often to maximize potency while maintaining an optimal level of lipophilicity. LLE provides a single metric to track this balance. Empirical evidence suggests that successful drug candidates often possess higher LLE values, typically greater than 5 or 6. wikipedia.orgcore.ac.uk

In the context of optimizing this compound, LLE would be used to evaluate newly synthesized analogues. For instance, if a modification increases pIC₅₀ by 0.5 units but increases logP by 1.0 unit, the LLE would decrease, suggesting an inefficient optimization path. Conversely, modifications that increase potency with a minimal increase in lipophilicity would result in a higher LLE, indicating a higher quality lead compound. researchgate.netnih.gov

Table 2: Hypothetical LLE Assessment for Analogs of this compound.
CompoundpIC₅₀logPLLE (pIC₅₀ - logP)Assessment
Parent Compound6.52.83.7Starting Point
Analog A7.23.04.2Improved Efficiency
Analog B7.54.53.0Inefficient (Potency gained with high lipophilicity)
Analog C (Optimized)7.82.55.3High Quality Lead

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Conformation and Interactions

X-ray crystallography is a powerful analytical technique for the definitive determination of the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals the arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

While a specific crystal structure for (2-Butyl-benzoimidazol-1-yl)-acetic acid is not publicly available, the analysis of closely related benzimidazole (B57391) derivatives provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions. A pertinent example is the crystal structure of tert-Butyl 2-(1H-benzimidazol-1-yl)acetate nih.govresearchgate.net.

In this analogue, the benzimidazole ring system is essentially planar. A key conformational feature is the dihedral angle between the plane of the benzimidazole ring and the acetate (B1210297) group, which is reported to be 84.5(3)° nih.govresearchgate.net. This near-perpendicular orientation minimizes steric hindrance between the heterocyclic system and the substituent at the N1 position. It is highly probable that the acetic acid moiety in this compound adopts a similar orientation relative to the benzimidazole core.

The butyl group at the C2 position is expected to adopt a low-energy, extended (anti-periplanar) conformation to minimize intramolecular steric strain. The flexibility of the butyl chain may allow for some conformational variation depending on the crystal packing forces.

Intermolecular interactions are crucial in dictating the packing of molecules in the crystal lattice. For this compound, several types of interactions are anticipated based on studies of similar benzimidazole structures researchgate.netresearchgate.netsielc.comresearchgate.net:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It is expected to form strong O-H···N hydrogen bonds with the nitrogen atom of the imidazole (B134444) ring of an adjacent molecule, or O-H···O hydrogen bonds, leading to the formation of dimers or chains.

π-π Stacking: The planar benzimidazole rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal structures of many aromatic heterocyclic compounds researchgate.net.

C-H···π Interactions: The alkyl C-H bonds of the butyl group and the aromatic C-H bonds of the benzimidazole ring can act as weak hydrogen bond donors to the π-system of a neighboring benzimidazole ring researchgate.netresearchgate.net.

The interplay of these interactions will determine the final, most stable three-dimensional arrangement of this compound molecules in the solid state. The following table summarizes the crystallographic data for the closely related compound, tert-Butyl 2-(1H-benzimidazol-1-yl)acetate.

ParameterValueReference
Molecular FormulaC13H16N2O2 nih.govresearchgate.net
Molecular Weight232.28 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupCc researchgate.net
a (Å)5.4204 (2) nih.govresearchgate.net
b (Å)11.3319 (4) nih.govresearchgate.net
c (Å)19.8771 (7) nih.govresearchgate.net
β (°)96.609 (3) nih.govresearchgate.net
Volume (ų)1212.81 (8) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Dihedral Angle (Benzimidazole/Acetate)84.5 (3)° nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques in this regard, offering high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of benzimidazole derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is used with a polar mobile phase.

For the separation and purity assessment of this compound, a typical RP-HPLC method would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the analyte means that the pH of the mobile phase will be a critical parameter to control for achieving optimal retention and peak shape. A pH around 4.5 has been shown to be effective for the separation of other benzimidazole derivatives nih.gov.

Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed to achieve good resolution of the main compound from any impurities, especially those with different polarities nih.gov. UV detection is commonly used for benzimidazole compounds, with detection wavelengths typically set in the range of 254 nm to 288 nm, where the benzimidazole chromophore exhibits strong absorbance nih.gov.

The following table provides a hypothetical example of HPLC conditions that could be used as a starting point for the analysis of this compound, based on methods developed for similar compounds.

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A0.05% Orthophosphoric acid in water, pH adjusted to 4.5 nih.gov
Mobile Phase BAcetonitrile nih.gov
GradientLinear gradient from 25% B to 50% B over 15 minutes nih.gov
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm nih.gov
Injection Volume10 µL researchgate.net

Method validation would be performed to ensure linearity, accuracy, precision, and robustness, confirming that the method is suitable for its intended purpose of purity assessment researchgate.netresearchgate.net.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC nih.gov.

A UHPLC method for this compound would offer a more rapid and sensitive analysis for purity determination and impurity profiling. The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.

A UHPLC method for this compound would likely employ a short C18 column with a small particle size. The mobile phase composition would be similar to that used in HPLC, but the gradient elution would be much faster, with analysis times often under 10 minutes nih.gov. The higher efficiency of UHPLC columns allows for better separation of closely related impurities.

UHPLC systems are often coupled with mass spectrometry (MS) detectors (UHPLC-MS/MS), which provide not only retention time data but also mass-to-charge ratio information, allowing for the confident identification of the main compound and any impurities nih.govnih.gov. This is particularly useful for characterizing unknown impurities.

The table below outlines typical parameters for a UHPLC method for the analysis of benzimidazole derivatives.

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) researchgate.net
Mobile Phase AWater with 0.1% Formic Acid sielc.com
Mobile Phase BAcetonitrile with 0.1% Formic Acid sielc.com
GradientRapid gradient elution over 5-10 minutes nih.gov
Flow Rate0.4 mL/min researchgate.net
DetectionUV (e.g., 254 nm) or Mass Spectrometry (MS) nih.govnih.gov
Injection Volume1-5 µL nih.gov

The purity of synthesized batches of this compound can be reliably determined using a validated UHPLC method, with results often showing purities in the range of 97% to over 99% nih.gov.

Research Methodologies for Biological Evaluation in Vitro and in Silico

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in pharmacological research to quantify the ability of a compound to interfere with enzyme activity. For benzimidazole (B57391) derivatives, these studies often focus on enzymes involved in inflammation and cell proliferation pathways.

Cyclooxygenase (COX) enzymes, with their isoforms COX-1 and COX-2, are key mediators of inflammation through the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govplantarchives.org The inhibition of these enzymes is a primary strategy for anti-inflammatory drugs. nih.gov In vitro assays to determine the inhibitory potential of compounds like (2-Butyl-benzoimidazol-1-yl)-acetic acid against COX enzymes are well-established.

A common method is the colorimetric COX inhibitor screening assay, which utilizes the peroxidase component of the COX enzyme. researchgate.net Another established technique involves measuring oxygen consumption using a Clark-style oxygen electrode. researchgate.net More advanced and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), can be used for the rapid and accurate quantitative analysis of the COX product prostaglandin-E2 to determine inhibitory activity. nih.gov These assays are used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.netresearchgate.net While benzimidazole derivatives have been studied as COX inhibitors, specific inhibitory data for this compound against COX-1 and COX-2 are not detailed in the provided search results. plantarchives.org

Table 1: Illustrative Data from COX Inhibition Assays

CompoundTarget EnzymeIC50 Value (µM)Assay Method
This compoundCOX-1Data Not AvailableN/A
This compoundCOX-2Data Not AvailableN/A
Celecoxib (Reference)COX-2VariableLC-MS-MS nih.gov

DNA topoisomerases are critical enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.govnih.gov Type II topoisomerases, such as Topoisomerase II (Topo II), create transient double-strand breaks in DNA to allow strand passage, a process that can be targeted by anti-cancer agents. nih.govnih.gov Assays for Topo II inhibition are therefore valuable in cancer research. researchgate.net

The most common in vitro assay for Topo II activity is the DNA relaxation assay. inspiralis.com This assay measures the enzyme's ability to convert supercoiled plasmid DNA (like pBR322) into its relaxed form. inspiralis.comprofoldin.com The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis. inspiralis.com An inhibitor's presence would prevent this conversion, leaving the DNA in its supercoiled state. Another key assay is the DNA cleavage assay, which assesses the ability of a compound to stabilize the transient DNA-protein covalent complexes, leading to DNA breaks. nih.govresearchgate.net While novel benzimidazole-chalcone hybrids have been identified as non-intercalative Topo II catalytic inhibitors, specific data on the activity of this compound in these assays is not available. researchgate.net

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.org The benzimidazole scaffold is a core nucleus for several potent kinase inhibitors. nih.gov Casein kinase 1 delta (CK1δ) is a serine/threonine kinase involved in the cell cycle, DNA repair, and apoptosis, making it a therapeutic target. nih.gov

Inhibition studies for kinases like CK1δ typically involve in vitro kinase activity assays using recombinant human protein kinases. nih.gov The potency of an inhibitor is determined by its IC50 value, which measures the concentration needed to inhibit the kinase's phosphotransferase activity by half. For example, a series of benzimidazole-2-amino derivatives showed CK1δ inhibitor activity in the low micromolar to nanomolar range. nih.gov One derivative featuring a 5-cyano substituent demonstrated an IC50 of 98.6 nM. nih.gov Although the broader class of benzimidazoles has been extensively studied, specific inhibitory data for this compound against CK1δ or other protein kinases is not specified in the available literature.

Table 2: Representative Data from Protein Kinase Inhibition Assays

CompoundTarget KinaseIC50 Value
This compoundCK1δData Not Available
Benzimidazole Derivative 23 (Reference) nih.govCK1δ98.6 nM nih.gov
PF-670462 (Reference) nih.govCK1δ14 nM nih.gov

Outlook and Future Perspectives in Benzimidazole Acetic Acid Research

Exploration of Novel Synthetic Pathways and Analogues

The synthesis of benzimidazole (B57391) derivatives has evolved significantly from traditional condensation reactions. rsc.orgresearchgate.net Future research will likely focus on the development of more efficient, sustainable, and diverse synthetic methodologies to generate novel analogues of (2-Butyl-benzoimidazol-1-yl)-acetic acid.

Key areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, such as water, and catalyst systems like nano-Fe2O3, is gaining prominence. semanticscholar.org Microwave-assisted and ultrasound-promoted syntheses are also being explored to reduce reaction times and improve yields. researchgate.net

Solid-Phase Synthesis: This high-throughput technique allows for the rapid generation of large libraries of benzimidazole acetic acid derivatives, facilitating the exploration of structure-activity relationships (SAR). impactfactor.org

Catalytic Cyclization and Coupling Reactions: Modern catalytic methods offer milder and more efficient routes to the benzimidazole core, enabling the introduction of a wider range of functional groups at various positions of the scaffold. researchgate.netscilit.com

Rearrangement of Quinoxaline (B1680401) Derivatives: Novel synthetic strategies involving the rearrangement of quinoxaline derivatives are emerging as a viable pathway to produce substituted benzimidazoles that may be difficult to access through traditional methods. rsc.org

The exploration of these novel pathways will enable the creation of a diverse array of analogues with modifications at the 2-butyl group, the acetic acid moiety, and the benzene (B151609) ring of the benzimidazole core. These structural variations are crucial for fine-tuning the pharmacological properties of the lead compound.

Elucidation of Undiscovered Biological Targets and Mechanisms

While benzimidazole derivatives are known to interact with a variety of biological targets, a significant opportunity lies in the identification of novel targets and the elucidation of new mechanisms of action for compounds like this compound. nih.govresearchgate.net This will be crucial for expanding their therapeutic applications and overcoming drug resistance.

Future research in this area will likely involve:

Target-Based Drug Design: Focusing on specific enzymes and receptors implicated in various diseases will guide the rational design of more potent and selective inhibitors. researchgate.net

Phenotypic Screening: High-throughput screening of compound libraries against various cell lines and disease models can help identify unexpected therapeutic activities and novel biological targets. researchgate.net

Multi-target Approaches: Designing single molecules that can modulate multiple targets involved in a disease pathway is a promising strategy to enhance efficacy and combat resistance. nih.gov For instance, some benzimidazole derivatives have shown the potential to act on multiple pathways involved in pain and inflammation. mdpi.com

Mechanism of Action Studies: A deeper understanding of how these compounds exert their biological effects at a molecular level is essential. This includes investigating their interactions with target proteins and their impact on downstream signaling pathways. The mechanism of action of benzimidazole derivatives can vary significantly with their chemical structure and the specific enzyme or receptor they target. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery. hilarispublisher.com The integration of these methodologies will be instrumental in accelerating the development of new benzimidazole acetic acid-based therapeutics.

Key integrated approaches include:

Virtual Screening and Molecular Docking: Computational screening of large compound databases against specific protein targets can identify potential hits with high binding affinity. beilstein-journals.org Molecular docking studies can predict the binding modes of these compounds, providing insights for further optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of benzimidazole derivatives with their biological activity, aiding in the design of more potent analogues. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid experimental testing of large numbers of compounds to identify those with desired biological activity. nih.gov

Machine Learning and Artificial Intelligence: These advanced computational tools can analyze large datasets from HTS and other experiments to identify patterns and predict the activity of new compounds, thereby streamlining the drug discovery process. acs.org

The combination of these in silico and in vitro techniques will enable a more rational and efficient approach to lead identification and optimization. hilarispublisher.com

Broader Applications in Chemical Biology and Drug Discovery Research

The unique structural and physicochemical properties of the benzimidazole scaffold make it a valuable tool for chemical biology and a privileged structure in drug discovery. nih.govnih.gov Future research will continue to expand the applications of this compound and its analogues beyond their immediate therapeutic potential.

Potential future applications include:

Chemical Probes: Well-characterized benzimidazole derivatives can be used as chemical probes to study the function of specific biological targets and to dissect complex cellular pathways.

Drug Delivery Systems: The benzimidazole scaffold can be incorporated into nanotechnology-based drug delivery systems to improve the pharmacokinetic properties and target specificity of therapeutic agents. researchgate.net

Personalized Medicine: As our understanding of the genetic basis of diseases grows, benzimidazole derivatives could be developed to target specific disease-causing mutations, paving the way for more personalized therapies. researchgate.net

Combinatorial Chemistry: The ease of synthesis and structural versatility of the benzimidazole core make it an ideal scaffold for the generation of large and diverse compound libraries for drug discovery screening. impactfactor.org

The continued exploration of the chemical and biological space around the this compound scaffold holds immense promise for the development of novel therapeutics and a deeper understanding of fundamental biological processes. nih.gov The convergence of innovative synthetic chemistry, advanced biological screening, and powerful computational tools will undoubtedly propel this exciting field of research forward. researchgate.net

Q & A

Q. What are the established synthetic routes for (2-Butyl-benzoimidazol-1-yl)-acetic acid?

The synthesis typically involves coupling a benzimidazole derivative with an acetic acid moiety. A common method uses 2-chloroacetate reacting with 2-butyl-benzimidazole under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C for 12–24 hours . Alternative routes include cyclization of o-phenylenediamine derivatives with CO₂ and H₂ under catalytic conditions, which can introduce the acetic acid side chain via subsequent alkylation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How can the structural integrity of this compound be verified post-synthesis?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. For example, SCXRD analysis at 100 K with a data-to-parameter ratio >12 and R-factors <0.05 ensures precise bond-length and angle measurements . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and the acetic acid methylene group (δ 4.2–4.5 ppm).
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzimidazole N-H bend (~3400 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Expected molecular ion [M+H]⁺ with <2 ppm error.

Q. What safety protocols are recommended when handling this compound?

Refer to OSHA and NIOSH guidelines for organic acids and benzimidazoles. Critical precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Avoid oral ingestion due to potential mucosal irritation .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Yield optimization involves:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) for coupling reactions, with yields improving from ~45% to >75% under inert atmospheres .
  • Solvent Optimization : Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) reduces side reactions and enhances regioselectivity .
  • Metabolic Flux Analysis (MFA) : Adapted from bacterial acetic acid production studies, MFA identifies rate-limiting steps (e.g., benzimidazole ring closure) by quantifying intermediate fluxes via HPLC or GC-MS .

Q. How does the electronic structure of the benzimidazole ring influence reactivity in pharmacological applications?

The electron-withdrawing effect of the benzimidazole N-atoms increases the electrophilicity of the acetic acid moiety, enhancing interactions with target receptors (e.g., AMPA receptors). Computational studies (DFT at B3LYP/6-31G*) show:

  • HOMO-LUMO Gaps : Narrow gaps (~4.5 eV) correlate with improved binding to hydrophobic enzyme pockets .
  • Substituent Effects : 2-Butyl groups increase lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neuroactive analogs . Experimental validation includes in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]YM872) .

Q. What analytical techniques resolve contradictions in spectral data for derivatives of this compound?

Contradictions in NMR or IR data can arise from tautomerism or polymorphism. Resolution strategies:

  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish tautomers (e.g., N1-H vs. N3-H in benzimidazole) .
  • Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration impurities in crystallographic samples .
  • Computational Validation : Overlay experimental IR spectra with DFT-simulated spectra (e.g., Gaussian 16) to identify discrepancies in functional group assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.